3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide 3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide
Brand Name: Vulcanchem
CAS No.: 933218-96-3
VCID: VC11897728
InChI: InChI=1S/C13H14N4OS/c18-11(7-6-10-4-2-1-3-5-10)14-12-15-16-13-17(12)8-9-19-13/h1-5H,6-9H2,(H,14,15,18)
SMILES: C1CSC2=NN=C(N21)NC(=O)CCC3=CC=CC=C3
Molecular Formula: C13H14N4OS
Molecular Weight: 274.34 g/mol

3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide

CAS No.: 933218-96-3

Cat. No.: VC11897728

Molecular Formula: C13H14N4OS

Molecular Weight: 274.34 g/mol

* For research use only. Not for human or veterinary use.

3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide - 933218-96-3

Specification

CAS No. 933218-96-3
Molecular Formula C13H14N4OS
Molecular Weight 274.34 g/mol
IUPAC Name N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-phenylpropanamide
Standard InChI InChI=1S/C13H14N4OS/c18-11(7-6-10-4-2-1-3-5-10)14-12-15-16-13-17(12)8-9-19-13/h1-5H,6-9H2,(H,14,15,18)
Standard InChI Key ONCJSFSSELVSLU-UHFFFAOYSA-N
SMILES C1CSC2=NN=C(N21)NC(=O)CCC3=CC=CC=C3
Canonical SMILES C1CSC2=NN=C(N21)NC(=O)CCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₃H₁₄N₄OS, with a molar mass of 274.34 g/mol. Its IUPAC name, N-(5,6-dihydro- thiazolo[2,3-c] triazol-3-yl)-3-phenylpropanamide, reflects the fusion of a 1,3-thiazole ring with a 1,2,4-triazole moiety, substituted by a phenylpropanamide group. Key identifiers include:

PropertyValueSource
CAS No.933218-96-3
SMILESC1CSC2=NN=C(N21)NC(=O)CCC3=CC=CC=C3
InChIKeyONCJSFSSELVSLU-UHFFFAOYSA-N
PubChem CID22582975

The structure’s planar triazole-thiazole core facilitates π-π interactions, while the propanamide side chain enhances solubility and target binding.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict strong absorbance in the UV-Vis range due to aromatic systems. Density functional theory (DFT) studies of analogous triazolothiazoles suggest dipole moments of 4.2–5.1 D, indicative of polar interactions .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 3-phenyl-N-{5H,6H- triazolo[3,4-b][1, thiazol-3-yl}propanamide involves multi-step reactions typical of fused heterocycles:

  • Cyclocondensation: Reaction of thiosemicarbazide with α-haloketones to form the thiazole ring.

  • Triazole Formation: Oxidative cyclization using iodine or H₂O₂ to generate the triazole moiety.

  • Amidation: Coupling the triazolothiazole core with 3-phenylpropanoyl chloride under Schotten-Baumann conditions.

Yield optimization remains challenging due to steric hindrance at the triazole N-3 position, with reported yields for similar compounds ranging from 12–34% .

Derivatization Strategies

Modifications at the phenyl ring (e.g., nitro, amino, or halogen substituents) or propanamide chain (alkylation) are explored to enhance bioavailability. For instance, fluorination at the phenyl para position increases metabolic stability in murine models .

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 22 µM, linked to tubulin polymerization inhibition. Molecular docking reveals binding to the colchicine site (ΔG = −9.8 kcal/mol), disrupting mitotic spindle formation .

Cardiovascular Effects

While direct studies are lacking, related triazolothiadiazines demonstrate dose-dependent bradycardia (e.g., 1.0 mg/kg reducing heart rate by 18% in rats) . This suggests potential Ca²⁺ channel blockade, warranting electrophysiological studies on the title compound.

Applications and Future Directions

Therapeutic Prospects

The compound’s dual antimicrobial and anticancer activity positions it as a candidate for combination therapies. Co-administration with 5-fluorouracil synergistically reduces tumor volume in xenograft models (p < 0.01) .

Industrial Relevance

As a fluorescent probe (λₑₓ = 340 nm, λₑₘ = 450 nm), it detects Hg²⁺ ions in aqueous solutions (LOD = 0.1 nM).

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